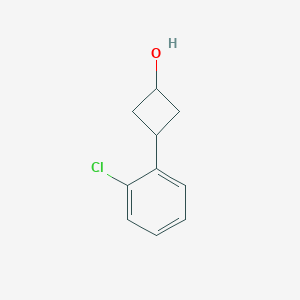

3-(2-Chlorophenyl)cyclobutanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-(2-Chlorophenyl)cyclobutanol

An In-Depth Technical Guide to the Synthesis of 3-(2-Chlorophenyl)cyclobutanol

Abstract: This technical guide provides a comprehensive overview of a robust and stereoselective synthetic route to this compound, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The cyclobutane motif is increasingly recognized for its utility in creating unique three-dimensional molecular architectures, acting as a bioisostere for other common chemical groups. This document outlines a logical two-step synthetic pathway, beginning with the formation of a key cyclobutanone intermediate followed by its highly diastereoselective reduction. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The synthesis of substituted cyclobutanes is a topic of significant interest in modern organic chemistry, driven by their presence in bioactive natural products and their increasing use in pharmaceutical development.[1] The rigid, sp³-rich scaffold of the cyclobutane ring allows for precise spatial orientation of substituents, making it an attractive component for designing novel therapeutic agents.

-

Formation of the Cyclobutanone Core: Synthesis of the precursor, 3-(2-chlorophenyl)cyclobutanone.

-

Stereoselective Carbonyl Reduction: Reduction of the cyclobutanone to the target cyclobutanol, with a critical focus on controlling the diastereoselectivity of the resulting alcohol.

The cornerstone of this synthetic strategy is the highly predictable stereochemical outcome of the reduction step. As established in the literature, hydride reductions of 3-substituted cyclobutanones overwhelmingly favor the formation of the cis-alcohol, often with selectivities exceeding 90%.[2][3] This inherent stereocontrol is a key advantage of the proposed route.

Retrosynthetic Analysis

A retrosynthetic analysis simplifies the synthetic challenge by disconnecting the target molecule into readily available starting materials. The primary disconnection is the reduction of the alcohol to a ketone. The cyclobutanone is then disconnected via a [2+2] cycloaddition, a powerful method for four-membered ring formation.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

The formation of the 3-arylcyclobutanone core is most effectively achieved through a [2+2] cycloaddition reaction. This class of reactions involves the concerted or stepwise union of two unsaturated components to generate a four-membered ring.

Strategy: [2+2] Cycloaddition

The chosen strategy involves the reaction of 2-chlorostyrene with a ketene or a ketene equivalent. Ketenes are highly reactive species that readily undergo [2+2] cycloadditions with alkenes to form cyclobutanones.[4] Due to the high reactivity and potential for polymerization of ketene itself, in-situ generation or the use of a more stable ketene equivalent is often preferred. Dichloroketene, generated in situ from trichloroacetyl chloride and an activated zinc-copper couple, is a common and effective reagent for this type of transformation, followed by reductive dehalogenation.

Proposed Reaction Scheme:

-

[2+2] Cycloaddition: 2-Chlorostyrene reacts with dichloroketene (generated in situ) to form a dichlorinated cyclobutanone intermediate.

-

Reductive Dehalogenation: The resulting gem-dichloro cyclobutanone is treated with a reducing agent, such as zinc powder in acetic acid, to remove the chlorine atoms and yield the final product.

Caption: Workflow for the synthesis of the cyclobutanone precursor.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)cyclobutanone

Disclaimer: This is a representative protocol based on established methodologies for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Equivalents |

| 2-Chlorostyrene | 138.59 | 10.0 g | 1.0 |

| Trichloroacetyl chloride | 181.88 | 15.7 g | 1.2 |

| Activated Zinc | 65.38 | 14.2 g | 3.0 |

| Diethyl Ether (anhydrous) | 74.12 | 250 mL | - |

| Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under a nitrogen atmosphere. The flask is charged with activated zinc (14.2 g) and anhydrous diethyl ether (150 mL).

-

In-situ Generation of Dichloroketene: A solution of 2-chlorostyrene (10.0 g) and trichloroacetyl chloride (15.7 g) in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

Cycloaddition: The solution from the dropping funnel is added dropwise to the vigorously stirred zinc suspension over a period of 2 hours. The reaction mixture is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is refluxed for an additional 2 hours.

-

Quenching and Filtration: The reaction is cooled to room temperature, and the unreacted zinc is removed by filtration through a pad of celite. The filtrate is carefully transferred to a separatory funnel.

-

Workup: The ether solution is washed sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude dichlorinated intermediate.

-

Reductive Dehalogenation: The crude intermediate is dissolved in 100 mL of acetic acid in a 250 mL flask. Zinc powder (added in portions to control the exotherm) is introduced with stirring. The mixture is stirred at room temperature for 12 hours.

-

Final Workup and Purification: The mixture is filtered to remove excess zinc, and the acetic acid is carefully neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(2-chlorophenyl)cyclobutanone.

Part II: Stereoselective Reduction to this compound

The reduction of the cyclobutanone carbonyl is the final and key stereochemistry-determining step. Hydride-based reducing agents are ideal for this transformation due to their high efficiency and selectivity for carbonyl groups.

Stereoselectivity in Cyclobutanone Reductions

A significant body of research demonstrates that the hydride reduction of 3-substituted cyclobutanones proceeds with a strong preference for cis-diastereoselectivity.[5][6] This selectivity arises from the inherent puckered, or "butterfly," conformation of the cyclobutanone ring. To minimize torsional strain from eclipsing interactions, the ring is non-planar. The substituent at the 3-position preferentially occupies a pseudo-equatorial position to reduce steric hindrance.

Hydride attack then occurs from the face opposite to this substituent (anti-facial attack), as this trajectory is sterically less hindered. This leads to the formation of the cis-alcohol as the major product. This outcome is consistent with the predictions of the Felkin-Anh model for nucleophilic additions to cyclic ketones.[2][6]

Choice of Reducing Agent

Both Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are effective for this reduction.

-

Sodium Borohydride (NaBH₄): A milder and safer reducing agent, typically used in protic solvents like methanol or ethanol.[7][8] Its chemoselectivity is excellent for aldehydes and ketones. Given the straightforward nature of this reduction, NaBH₄ is the recommended reagent for its operational simplicity and safety.

-

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent that must be used in anhydrous aprotic solvents (e.g., THF, diethyl ether).[9][10] While highly effective, it is pyrophoric and reacts violently with water. For this specific transformation, its high reactivity is unnecessary and introduces additional handling risks.

The stereochemical outcome is largely independent of the reducing agent's steric bulk, with both reagents providing high cis-selectivity.[5]

Caption: Rationale for the high cis-selectivity in the reduction.

Experimental Protocol: Reduction using Sodium Borohydride

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Equivalents |

| 3-(2-Chlorophenyl)cyclobutanone | 180.63 | 5.0 g | 1.0 |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.63 g | 0.6 |

| Methanol | 32.04 | 100 mL | - |

| 1M Hydrochloric Acid | 36.46 | ~20 mL | - |

| Ethyl Acetate | 88.11 | 150 mL | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-(2-chlorophenyl)cyclobutanone (5.0 g, 27.7 mmol) in methanol (100 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Add sodium borohydride (0.63 g, 16.6 mmol) portion-wise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Slowly and carefully add 1M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄ and neutralize the solution (cease when gas evolution stops).

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add 50 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Workup and Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure cis-3-(2-chlorophenyl)cyclobutanol.

Conclusion

This guide presents a scientifically grounded, two-step synthetic pathway for the preparation of this compound. The strategy leverages a reliable [2+2] cycloaddition to construct the cyclobutane core, followed by a highly diastereoselective hydride reduction. The well-documented preference for cis-alcohol formation in the reduction of 3-substituted cyclobutanones makes this a robust and predictable route for obtaining the target compound with high stereochemical control. The provided protocols offer a solid foundation for researchers and drug development professionals to synthesize this and related substituted cyclobutanol derivatives.

References

- 1. Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclobutanone synthesis [organic-chemistry.org]

- 5. biblio.vub.ac.be [biblio.vub.ac.be]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

3-(2-Chlorophenyl)cyclobutanol chemical properties

An In-Depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

The demand for novel molecular scaffolds that provide three-dimensional (3D) diversity is a central theme in contemporary drug discovery. Cycloalkanes, particularly strained rings like cyclobutane, have emerged as valuable bioisosteres and conformationally restricted linkers, enabling researchers to "escape flatland" and access new chemical space.[1][2] This guide provides a comprehensive technical overview of this compound, a bifunctional building block that combines the rigid 3D geometry of the cyclobutane core with the electronically and metabolically significant 2-chlorophenyl moiety. We will delve into its physicochemical properties, predicted spectroscopic profile, plausible synthetic methodologies, and its potential applications as a strategic fragment in the design of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel structural motifs in their programs.

The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

For decades, medicinal chemistry has been dominated by flat, aromatic structures. While effective, this has led to a saturation of certain areas of chemical space. The cyclobutane ring offers a compelling alternative. Its puckered, non-planar conformation provides a rigid scaffold that can orient substituents in well-defined vectors, a critical feature for precise interaction with biological targets.[2]

The incorporation of a cyclobutane moiety can confer several advantages:

-

Improved Physicochemical Properties: As a bioisosteric replacement for phenyl rings or larger cycloalkanes, the cyclobutane scaffold can enhance solubility and reduce metabolic liability.[3]

-

Enhanced Potency and Selectivity: The conformational rigidity of the ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding and leading to higher affinity and selectivity.

-

Novel Intellectual Property: The relative scarcity of cyclobutane-containing drugs provides opportunities for generating novel chemical entities with strong intellectual property positions.[3]

This compound is particularly noteworthy. It features a hydroxyl group, a versatile handle for synthetic elaboration (a "growth vector"), and a 2-chlorophenyl group. The chlorine atom is a common feature in pharmaceuticals, known to modulate lipophilicity, block sites of metabolism, and participate in specific halogen bonding interactions with protein targets.[4]

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and apply fundamental principles to predict its key characteristics.

Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1182960-42-4 | [5] |

| Molecular Formula | C₁₀H₁₁ClO | [5] |

| Molecular Weight | 182.65 g/mol | [5] |

| Physical Form | Solid | |

| InChI Key | AOYXOTUEOXFQIV-UHFFFAOYSA-N | |

| SMILES | OC1CC(C2=C(Cl)C=CC=C2)C1 | [5] |

| Purity | ≥95% (as commercially available) | |

| Storage | Refrigerator |

Predicted Spectroscopic Characterization

A robust understanding of a molecule's spectral signature is paramount for reaction monitoring and final product verification. Based on the structure and data from analogous compounds, we can predict the following profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. The aromatic region (δ 7.0-7.5 ppm) would show four distinct protons with coupling patterns dictated by their ortho, meta, and para relationships to the chloro and cyclobutyl substituents. The carbinol proton (CH-OH) would likely appear as a multiplet between δ 4.0-4.5 ppm. The protons on the cyclobutane ring would resonate in the upfield region (δ 1.5-3.0 ppm), exhibiting complex splitting due to cis/trans coupling.

-

¹³C NMR Spectroscopy: The carbon spectrum would display ten unique signals. The six aromatic carbons would appear between δ 120-145 ppm, with the carbon bearing the chlorine atom shifted downfield. The carbinol carbon (CH-OH) would be expected around δ 70-80 ppm, while the remaining three aliphatic carbons of the cyclobutane ring would be found further upfield (δ 20-45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should feature a prominent, broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.[6] C-H stretching vibrations for the aromatic and aliphatic portions would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Aromatic C=C stretching would produce peaks in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration would be expected in the 1000-1100 cm⁻¹ range.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 182.[7] A characteristic feature would be the M+2 isotope peak at m/z 184, with an intensity approximately one-third that of the M⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of a water molecule (M-18) and cleavage of the cyclobutane ring.

Synthesis and Mechanistic Considerations

The efficient synthesis of cyclobutanol derivatives is crucial for their application. While numerous methods exist for cyclobutane construction, a practical approach for this compound involves the reduction of its corresponding ketone precursor.[8][9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 3-(2-chlorophenyl)cyclobutanone as the immediate precursor. This ketone can be accessed through various established routes, including [2+2] cycloadditions.[10] The reduction of the ketone to the target alcohol is a reliable and high-yielding transformation.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: Ketone Reduction

This protocol describes the reduction of 3-(2-chlorophenyl)cyclobutanone using sodium borohydride (NaBH₄).

Causality Behind Experimental Choices:

-

Reagent: Sodium borohydride is selected over more potent reducing agents like lithium aluminum hydride (LiAlH₄). NaBH₄ is significantly safer to handle, tolerant of protic solvents like ethanol, and highly selective for reducing ketones and aldehydes, which simplifies the workup procedure.

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve both the ketone substrate and the NaBH₄ reagent.

-

Temperature: The reaction is initiated at 0 °C to moderate the initial exothermic release and ensure high selectivity, then allowed to warm to room temperature to drive the reaction to completion.

Step-by-Step Methodology:

-

Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with 3-(2-chlorophenyl)cyclobutanone (5.0 g, 27.4 mmol).

-

Dissolution: Anhydrous methanol (100 mL) is added, and the mixture is stirred until the ketone is fully dissolved.

-

Cooling: The flask is placed in an ice-water bath and cooled to 0 °C.

-

Reagent Addition: Sodium borohydride (1.24 g, 32.8 mmol, 1.2 equivalents) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2 hours.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly adding 20 mL of acetone to consume excess NaBH₄, followed by the slow addition of 50 mL of 1 M HCl.

-

Extraction: The methanol is removed under reduced pressure. The remaining aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Washing & Drying: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the final product, this compound.

Role in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a strategically designed building block for creating sophisticated drug candidates.

A Scaffold with Defined Growth Vectors

In fragment-based drug discovery (FBDD), small, low-complexity molecules are screened for weak binding to a target.[3] Hits are then elaborated or "grown" to improve affinity. This compound is an ideal fragment scaffold. The hydroxyl group serves as a primary, chemically tractable growth vector for introducing new functionality via etherification, esterification, or substitution, while the phenyl ring provides a secondary vector for modification.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. appchemical.com [appchemical.com]

- 6. Cyclobutanol [webbook.nist.gov]

- 7. Cyclobutanol [webbook.nist.gov]

- 8. Cyclobutanol synthesis [organic-chemistry.org]

- 9. Cyclobutanol - general description and application [georganics.sk]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Navigating the Nuances of cAMP Signaling: A Technical Guide to PF-04957325 (CAS 1182960-42-4)

This technical guide provides an in-depth exploration of PF-04957325, a potent and highly selective inhibitor of phosphodiesterase 8 (PDE8). While the CAS number 1182960-42-4 has also been associated with the chemical intermediate 3-(2-Chlorophenyl)cyclobutanol, the vast body of scientific literature and its relevance to the research and drug development community overwhelmingly points to PF-04957325 as the compound of significant interest. This guide will, therefore, focus exclusively on the properties and applications of PF-04957325.

Introduction: Unveiling a Selective Modulator of a Key Signaling Hub

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. The intracellular concentration of cAMP is meticulously regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily, comprising 11 families, offers a rich landscape for therapeutic intervention due to the tissue-specific expression and distinct functional roles of its various isoforms.

PF-04957325 has emerged as a critical research tool for dissecting the specific functions of PDE8A and PDE8B, two high-affinity cAMP-specific PDEs. Its exceptional potency and selectivity allow for the precise interrogation of PDE8-mediated signaling pathways in a variety of biological contexts, from immune responses to neurodegenerative diseases and steroidogenesis. This guide will provide a comprehensive overview of the chemical properties, biological activity, and practical applications of PF-04957325, empowering researchers to effectively leverage this compound in their investigations.

Physicochemical Properties of PF-04957325

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in experimental settings. The key properties of PF-04957325 are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1182960-42-4 | Multiple Vendor and Literature Sources |

| Alternate Name | PF-04957325 | |

| Molecular Formula | C₁₄H₁₅F₃N₈OS | |

| Molecular Weight | 400.38 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | DMSO: ≥ 100 mg/mL (249.76 mM) | |

| Ethanol: 3 mg/mL | ||

| Water: Insoluble | ||

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years, -20°C for 1 year |

Synthesis of PF-04957325

The synthesis of PF-04957325 is a complex multi-step process that is proprietary to its developers. Detailed synthetic procedures are not publicly available in the scientific literature. Researchers are advised to source the compound from reputable chemical suppliers.

Biological Activity and Mechanism of Action

PF-04957325 is a highly potent and selective inhibitor of both PDE8A and PDE8B isoforms. Its inhibitory activity is in the nanomolar range, making it a powerful tool for studying PDE8 function.

| Target | IC₅₀ | Source |

| PDE8A | 0.7 nM | |

| PDE8B | 0.3 nM |

The mechanism of action of PF-04957325 centers on its ability to prevent the hydrolysis of cAMP. By inhibiting PDE8, PF-04957325 leads to an accumulation of intracellular cAMP in cellular compartments where PDE8 is the predominant PDE isoform. This elevation in cAMP levels subsequently activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrate proteins, leading to diverse cellular responses.

Signaling Pathway of PF-04957325 Action

Caption: Mechanism of action of PF-04957325 as a PDE8 inhibitor.

Research Applications and Experimental Protocols

The high selectivity of PF-04957325 has made it an invaluable tool in a range of research areas.

Neuroinflammation and Alzheimer's Disease

Recent studies have implicated PDE8 in the pathogenesis of Alzheimer's disease (AD). PF-04957325 has been shown to exert neuroprotective effects by modulating neuroinflammation. In a mouse model of AD, PF-04957325 treatment attenuated microglia activation, reduced the release of pro-inflammatory factors, and improved cognitive function. These effects are mediated through the PDE8/cAMP/CREB signaling pathway.

This protocol describes the use of PF-04957325 to study its effect on amyloid-β oligomer (AβO)-induced microglia activation.

Cell Line: BV2 microglial cells.

Methodology:

-

Cell Culture: Culture BV2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Treatment: Seed BV2 cells in 6-well plates. Pre-treat the cells with varying concentrations of PF-04957325 (e.g., 150, 300, 600 nM) for 6 hours.

-

Induction of Inflammation: Following pre-treatment, stimulate the cells with 10 µM AβO for 24 hours.

-

Analysis:

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

-

Western Blot: Lyse the cells and perform western blot analysis to assess the expression of inflammatory markers (e.g., iNOS, COX-2) and components of the PDE8/cAMP/CREB signaling pathway (e.g., p-CREB, BDNF).

-

This protocol outlines the use of PF-04957325 in an AβO-induced mouse model of AD.

Animal Model: C57BL/6J mice.

Methodology:

-

Induction of AD Model: Anesthetize mice and stereotactically inject AβO into the hippocampus.

-

Treatment: Three days post-injection, administer PF-04957325 (e.g., 0.1 or 1 mg/kg) or vehicle daily via oral gavage for 21 days.

-

Behavioral Testing: Perform behavioral tests such as the Morris water maze, Y-maze, and novel object recognition test to assess cognitive function.

-

Histological and Biochemical Analysis: At the end of the treatment period, sacrifice the mice and collect brain tissue for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and western blot analysis of inflammatory markers and signaling proteins as described in the in vitro protocol.

Experimental Workflow for AD Studies

Caption: Experimental workflow for studying PF-04957325 in Alzheimer's disease models.

T-Cell Mediated Inflammation

PF-04957325 has been instrumental in elucidating the role of PDE8 in T-cell function. It selectively inhibits T-cell adhesion to endothelial cells without causing broad immunosuppression, suggesting its potential as a targeted anti-inflammatory agent.

This assay measures the effect of PF-04957325 on T-cell adhesion to endothelial cells.

Cells: Activated primary T-cells and an endothelial cell line (e.g., b.End3).

Methodology:

-

Cell Preparation: Isolate and activate primary T-cells. Culture the endothelial cell line to confluence in appropriate plates.

-

Treatment: Pre-incubate the activated T-cells with PF-04957325 (e.g., 0.1, 1 µM) or vehicle.

-

Adhesion Assay: Add the treated T-cells to the endothelial cell monolayer and incubate under conditions that mimic physiological flow.

-

Quantification: After incubation, wash away non-adherent cells and quantify the number of adherent T-cells using microscopy and image analysis software.

Steroidogenesis

PDE8A and PDE8B are highly expressed in Leydig cells and play a crucial role in regulating testosterone production. PF-04957325 has been shown to potentiate steroidogenesis in these cells, highlighting the importance of PDE8 in this process.

This protocol assesses the effect of PF-04957325 on steroid production in Leydig cells.

Cell Line: MA-10 mouse Leydig cells.

Methodology:

-

Cell Culture: Culture MA-10 cells in Waymouth's medium supplemented with 15% horse serum.

-

Treatment: Plate the cells and, after they reach confluence, pre-incubate with varying concentrations of PF-04957325 for 30 minutes.

-

Stimulation: Stimulate the cells with a submaximal concentration of luteinizing hormone (LH) or forskolin.

-

Hormone Measurement: After a 4-hour incubation, collect the cell culture supernatant and measure the concentration of progesterone or testosterone using a commercial ELISA kit.

Preparation of PF-04957325 Solutions

The poor aqueous solubility of PF-04957325 necessitates careful preparation of solutions for experimental use.

Stock Solution Preparation

-

Solvent: The recommended solvent for preparing a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO).

-

Procedure: Dissolve PF-04957325 in fresh, anhydrous DMSO to a concentration of up to 100 mg/mL. Gentle warming and sonication can aid in dissolution. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Working Solution Preparation

For in vivo studies, a common formulation involves a co-solvent system to maintain the solubility of PF-04957325 in an aqueous vehicle.

Example In Vivo Formulation:

-

Start with a 10% DMSO solution of PF-04957325.

-

Add 40% PEG300 and mix thoroughly.

-

Add 5% Tween-80 and mix.

-

Finally, add 45% saline to reach the desired final concentration.

It is crucial to add the components in the specified order and ensure the solution is clear at each step.

Safety and Toxicity

Currently, there is limited publicly available information on the comprehensive safety and toxicity profile of PF-04957325. As with any research chemical, it should be handled with appropriate personal protective equipment in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Conclusion

PF-04957325 is a powerful and selective pharmacological tool that has significantly advanced our understanding of the role of PDE8 in various physiological and pathophysiological processes. Its utility in studying cAMP signaling in neuroinflammation, immunology, and endocrinology is well-established. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers seeking to incorporate this potent PDE8 inhibitor into their experimental designs. The continued exploration of PF-04957325 and the signaling pathways it modulates holds great promise for the development of novel therapeutic strategies for a range of diseases.

An In-depth Technical Guide to the Structure Elucidation of 3-(2-Chlorophenyl)cyclobutanol

Abstract

The rigorous confirmation of a molecule's chemical structure is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies employed in the structural elucidation of 3-(2-Chlorophenyl)cyclobutanol. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the logical workflow of structural analysis. We will delve into the core principles and practical applications of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy. Each section is crafted to not only present the data but to illuminate the rationale behind the experimental choices and the deductive processes that lead to an unambiguous structural assignment. This guide is grounded in established scientific principles, with protocols designed for self-validation and all pivotal claims substantiated by authoritative references.

Introduction: The Imperative of Unambiguous Structure Verification

In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. The subject of this guide, this compound (CAS 1182960-42-4), with the molecular formula C₁₀H₁₁ClO, presents a compelling case for a multi-faceted analytical approach.[1] Its structure, comprising a substituted aromatic ring and a strained cyclobutane moiety with a hydroxyl group, offers multiple stereoisomeric possibilities. The accurate determination of its constitution and stereochemistry is paramount for understanding its potential biological activity and for ensuring reproducibility in its synthesis and application. This guide will systematically deconstruct the molecule's structure through a synergistic application of modern spectroscopic techniques.

Foundational Analysis: Mass Spectrometry

Mass spectrometry serves as the initial checkpoint in structure elucidation, providing the molecular weight and elemental composition of the analyte. For this compound, high-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular formula.

Experimental Protocol: Electron Ionization High-Resolution Mass Spectrometry (EI-HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: A double-focusing magnetic sector or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source is utilized.

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The instrument is calibrated using a known standard (e.g., perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion is measured.

Data Presentation: Predicted Mass Spectrometry Data

| Ion | Calculated Exact Mass | Observed m/z | Interpretation |

| [M]⁺ | 182.0501 | 182.0499 | Molecular ion containing ³⁵Cl |

| [M+2]⁺ | 184.0472 | 184.0470 | Molecular ion containing ³⁷Cl |

Analysis and Interpretation of Mass Spectra

The presence of a chlorine atom is readily confirmed by the characteristic isotopic pattern of the molecular ion peak.[2] The M⁺ and [M+2]⁺ peaks with an approximate intensity ratio of 3:1 are a definitive marker for a single chlorine atom in the molecule. The high-resolution measurement of the molecular ion allows for the unambiguous determination of the elemental composition as C₁₀H₁₁³⁵ClO, validating the molecular formula.

Fragmentation Pattern: The fragmentation of the molecular ion provides crucial structural clues. The strained cyclobutane ring and the functional groups present are expected to dictate the fragmentation pathways.[3][4]

-

Loss of Water ([M-H₂O]⁺, m/z 164.0392): A common fragmentation for alcohols, indicating the presence of a hydroxyl group.[5]

-

Loss of Ethene ([M-C₂H₄]⁺, m/z 154.0183): A characteristic fragmentation of the cyclobutane ring.

-

Cleavage of the Cyclobutane Ring: Various ring-opening and cleavage pathways can lead to fragments corresponding to the chlorophenyl moiety and parts of the cyclobutane ring.

-

Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion, potentially leading to a peak at m/z 91.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (typically diamond or zinc selenide).

-

Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[6] The absorption of the evanescent wave by the sample is measured.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Data Presentation: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1590, 1480, 1440 | Medium to Weak | Aromatic C=C stretch |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~750 | Strong | C-Cl stretch (aromatic) |

Analysis and Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound. The broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of an alcohol, with the broadening resulting from intermolecular hydrogen bonding.[7][8] The absorptions in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations on the aromatic ring, while those just below 3000 cm⁻¹ are due to the C-H stretches of the cyclobutane ring. The presence of the aromatic ring is further supported by the C=C stretching vibrations between 1600 and 1450 cm⁻¹.[9] A strong absorption around 1050 cm⁻¹ is consistent with the C-O stretching of a secondary alcohol. Finally, the strong band around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration in a chlorobenzene derivative.[10]

Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.

Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.[11][12]

-

1D NMR Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration (relative number of protons), and multiplicity (splitting pattern) of all proton signals.

-

¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the number of unique carbon environments and their chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Data Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H vicinal and geminal couplings).[13]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations).[14]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for connecting different fragments of the molecule.[15]

-

Data Presentation: Predicted NMR Data (in CDCl₃)

¹H NMR Data (500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | dd | 1H | Ar-H |

| 7.20-7.10 | m | 3H | Ar-H |

| 4.40 | p | 1H | H-1 (CH-OH) |

| 3.50 | p | 1H | H-3 (CH-Ar) |

| 2.80 | m | 2H | H-2a, H-4a |

| 2.20 | m | 2H | H-2b, H-4b |

| 1.90 | d | 1H | OH |

¹³C NMR Data (125 MHz)

| Chemical Shift (δ, ppm) | DEPT | Assignment | | :--- | :--- | :--- | :--- | | 142.0 | C | C-Ar (C-Cl) | | 133.5 | C | C-Ar | | 129.5 | CH | C-Ar | | 128.0 | CH | C-Ar | | 127.0 | CH | C-Ar | | 126.5 | CH | C-Ar | | 68.0 | CH | C-1 (CH-OH) | | 40.0 | CH₂ | C-2, C-4 | | 38.0 | CH | C-3 (CH-Ar) |

Analysis and Interpretation of NMR Spectra

1D NMR Analysis:

-

¹H NMR: The aromatic region (δ 7.10-7.35 ppm) integrates to four protons, consistent with a disubstituted benzene ring. The complex splitting pattern in this region suggests an ortho-substitution. The downfield proton at δ 7.35 ppm is likely the proton ortho to the chlorine due to its deshielding effect. The proton on the carbon bearing the hydroxyl group (H-1) appears as a pentet around δ 4.40 ppm, indicating coupling to the four neighboring protons on C-2 and C-4. The proton on the carbon attached to the aromatic ring (H-3) appears as a pentet around δ 3.50 ppm. The methylene protons of the cyclobutane ring (H-2 and H-4) appear as complex multiplets between δ 2.20 and 2.80 ppm. The broad signal at δ 1.90 ppm is attributable to the hydroxyl proton, which can be confirmed by D₂O exchange.

-

¹³C NMR: The spectrum shows nine distinct carbon signals, consistent with the proposed structure (assuming cis/trans isomers are not resolved or one is dominant). Six signals in the aromatic region (δ 125-145 ppm) confirm the presence of the benzene ring. The signal at δ 68.0 ppm is characteristic of a carbon attached to an oxygen atom in an alcohol. The upfield signals at δ 40.0 and 38.0 ppm correspond to the carbons of the cyclobutane ring.

2D NMR Analysis:

The following workflow illustrates the logical deduction of the structure using 2D NMR data.

Logical workflow for structure elucidation using 2D NMR.

-

COSY: Correlations would be observed between the proton at δ 4.40 ppm (H-1) and the methylene protons (H-2/H-4), and between the proton at δ 3.50 ppm (H-3) and the same methylene protons. This confirms the connectivity within the cyclobutane ring.

-

HSQC: This spectrum would directly link each proton signal to its attached carbon signal, confirming the assignments made from the 1D spectra. For example, the proton at δ 4.40 ppm would correlate with the carbon at δ 68.0 ppm.

-

HMBC: This is the key experiment for connecting the two main fragments of the molecule. A crucial correlation would be observed between the proton at δ 3.50 ppm (H-3) and the quaternary aromatic carbon attached to the cyclobutane ring (around δ 142.0 ppm), as well as the ortho aromatic carbons. This unambiguously establishes the point of attachment of the 2-chlorophenyl group to the cyclobutane ring at the C-3 position.

Synthesis of Information and Final Structure Confirmation

The collective evidence from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a coherent and self-validating confirmation of the structure of this compound.

-

MS confirms the molecular formula C₁₀H₁₁ClO and the presence of a single chlorine atom.

-

IR identifies the key functional groups: an alcohol (O-H), an aromatic ring (C=C and C-H), and an aromatic chloride (C-Cl).

-

NMR (1D and 2D) provides the complete carbon-hydrogen framework, confirming the presence of a 2-chlorophenyl group and a cyclobutanol ring, and establishes their connectivity at the C-3 position of the cyclobutane ring.

The combined data unequivocally supports the structure of This compound .

Conclusion

The structure elucidation of this compound serves as a prime example of the modern analytical workflow in chemical sciences. By integrating the complementary information provided by MS, IR, and a suite of NMR experiments, a definitive and trustworthy structural assignment can be achieved. This systematic approach, grounded in the fundamental principles of spectroscopy and logical deduction, is essential for advancing research and development in fields where molecular precision is paramount.

References

- 1. appchemical.com [appchemical.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. 3-METHYL-2-BUTANOL(598-75-4) 13C NMR [m.chemicalbook.com]

- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Cyclobutanol(2919-23-5) 1H NMR [m.chemicalbook.com]

- 7. Cyclobutanol [webbook.nist.gov]

- 8. PubChemLite - 3-(2-chlorophenyl)cyclobutanone (C10H9ClO) [pubchemlite.lcsb.uni.lu]

- 9. Cyclobutanol [webbook.nist.gov]

- 10. Cyclobutanol, 2-amino-, hydrochloride (1:1), (1S,2R)-(206751-79-3) 1H NMR spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. govinfo.gov [govinfo.gov]

- 13. rsc.org [rsc.org]

- 14. Cyclobutanol [webbook.nist.gov]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to 3-(2-Chlorophenyl)cyclobutanol for Advanced Research and Pharmaceutical Development

Introduction: The Emergence of Substituted Cyclobutanes in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel chemical entities with enhanced therapeutic profiles. Within this dynamic environment, strained ring systems, particularly cyclobutanes, have garnered significant attention.[1] No longer relegated to niche academic curiosities, these motifs are increasingly recognized for their capacity to impart unique three-dimensional topologies to drug candidates, thereby enabling the exploration of previously inaccessible chemical space.[1][2] The rigid, puckered structure of the cyclobutane ring offers a distinct advantage over more flexible aliphatic chains or flat aromatic systems, providing a scaffold that can improve metabolic stability, direct key pharmacophore groups, and serve as a bioisostere for other chemical moieties.[1]

This guide focuses on a specific, yet representative, member of this class: 3-(2-Chlorophenyl)cyclobutanol . We will delve into its fundamental physicochemical properties, provide a detailed, field-proven protocol for its synthesis, outline a robust analytical workflow for its characterization, and discuss its potential applications in the broader context of drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of substituted cyclobutanes in their own research endeavors.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research and development program. For this compound, these parameters dictate its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClO | [3] |

| Molecular Weight | 182.6467 g/mol | [3] |

| CAS Number | 1182960-42-4 | [3] |

| Canonical SMILES | C1C(C(C1)O)C2=CC=CC=C2Cl | [3] |

| MDL Number | MFCD12152561 | [3] |

The presence of a chlorophenyl group introduces a degree of lipophilicity, while the hydroxyl group provides a handle for hydrogen bonding and further chemical modification. The cyclobutane core, as previously mentioned, imparts a rigid, three-dimensional structure.

Synthetic Protocol: A [2+2] Cycloaddition Approach

The synthesis of substituted cyclobutanes can be achieved through various routes, with [2+2] cycloaddition reactions being a prominent and effective method.[4][5][6] The following protocol describes a plausible and robust method for the synthesis of this compound, adapted from established methodologies for similar structures. The rationale behind each step is provided to offer a deeper understanding of the process.

Experimental Protocol: Synthesis of this compound

Step 1: Formation of the Keteniminium Salt

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chlorocinnamoyl chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of a suitable chiral amine (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 1.0 equivalent) in anhydrous DCM via the dropping funnel.

-

Stir the reaction mixture at -78°C for 30 minutes to facilitate the formation of the keteniminium salt intermediate.

Causality: The use of a chiral amine is crucial for inducing stereoselectivity in the subsequent cycloaddition. The low temperature is necessary to maintain the stability of the reactive keteniminium intermediate.

Step 2: [2+2] Cycloaddition with Ethylene

-

While maintaining the temperature at -78°C, bubble ethylene gas through the reaction mixture for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

Causality: The [2+2] cycloaddition between the keteniminium salt and ethylene forms the cyclobutanone ring. Ethylene is a simple and effective dienophile for this transformation.

Step 3: Hydrolysis and Isolation of the Cyclobutanone

-

Allow the reaction mixture to warm to room temperature.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude 3-(2-chlorophenyl)cyclobutanone.

-

Purify the crude product by flash column chromatography on silica gel.

Causality: The acidic workup hydrolyzes the iminium salt to the corresponding ketone. Standard extraction and chromatographic techniques are employed for purification.

Step 4: Reduction to this compound

-

Dissolve the purified 3-(2-chlorophenyl)cyclobutanone in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of acetone, followed by water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Causality: Sodium borohydride is a mild and selective reducing agent that efficiently converts the ketone to the desired alcohol.

Caption: Synthetic workflow for this compound.

Analytical Workflow: Ensuring Purity and Identity

A rigorous analytical workflow is paramount to validate the identity and purity of the synthesized compound. This is especially critical in a drug development context, where impurities can have significant pharmacological consequences.

Proposed Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Purpose: To confirm the chemical structure of the final product.

-

Procedure: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Expected Outcome: The spectra should show the characteristic peaks corresponding to the protons and carbons of the cyclobutane ring, the chlorophenyl group, and the hydroxyl group, with appropriate chemical shifts, multiplicities, and integration values.

-

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight of the compound and confirm its elemental composition.

-

Procedure: Employ a high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer.

-

Expected Outcome: The mass spectrum should exhibit a molecular ion peak corresponding to the exact mass of this compound, confirming the molecular formula C₁₀H₁₁ClO.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To assess the purity of the compound.

-

Procedure: Develop a suitable reversed-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength.

-

Expected Outcome: The chromatogram should show a single major peak, with the purity calculated as the percentage of the area of this peak relative to the total peak area.

-

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. Cyclobutanol synthesis [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. mdpi.com [mdpi.com]

The Ascendancy of Chlorophenyl-Substituted Cyclobutanes: A Technical Guide to Their Discovery, Synthesis, and Application

Foreword: The Allure of the Strained Ring

In the vast and ever-expanding landscape of organic chemistry, certain structural motifs possess an almost magnetic allure for synthetic chemists and drug discovery scientists alike. The cyclobutane ring, a four-membered carbocycle fraught with inherent ring strain, is a prime example.[1] Its unique puckered conformation and the energetic potential locked within its bonds offer a tantalizing playground for molecular design and manipulation. This guide delves into a specific and particularly impactful class of these strained rings: the chlorophenyl-substituted cyclobutanes. From their early, often serendipitous, discoveries to their sophisticated modern syntheses and pivotal roles in medicinal chemistry, we will explore the scientific narrative of these remarkable compounds. This document is intended for researchers, scientists, and drug development professionals, providing not just a recitation of facts, but a deeper understanding of the "why" behind the "how" in the world of chlorophenyl-substituted cyclobutanes.

I. A Historical Perspective: From Curiosity to Key Intermediate

The journey of chlorophenyl-substituted cyclobutanes is intrinsically linked to the broader history of cyclobutane synthesis. While the parent cyclobutane was first synthesized in the early 20th century, the deliberate construction of substituted derivatives, particularly those bearing aryl groups, gained momentum with the advent of photochemical and cycloaddition reactions.

Early investigations into the photodimerization of styrenes and their derivatives in the mid-20th century laid the foundational groundwork.[2][3] These [2+2] photocycloaddition reactions, often driven by UV light, provided the first glimpses into the formation of phenyl-substituted cyclobutanes. The introduction of a chloro-substituent on the phenyl ring was a logical progression, driven by the desire to modulate the electronic properties and reactivity of these molecules.

A pivotal moment in the history of these compounds came with the recognition of their potential in medicinal chemistry. A prime example is the synthesis of 1-(4-chlorophenyl)cyclobutane-1-carbonitrile , a key intermediate in the production of the anti-obesity drug Sibutramine .[4][5][6] The development of scalable and efficient syntheses for this intermediate in the latter half of the 20th century marked a significant milestone, solidifying the importance of chlorophenyl-substituted cyclobutanes in the pharmaceutical industry.[4]

II. The Synthetic Arsenal: Mastering the Four-Membered Ring

The construction of the strained cyclobutane ring requires a specialized set of synthetic tools. The causality behind the choice of a particular synthetic route is often a delicate balance between desired stereochemistry, functional group tolerance, and scalability.

A. [2+2] Photocycloaddition: A Light-Driven Pathway

The [2+2] photocycloaddition of a chloro-substituted styrene with an alkene remains a cornerstone for the synthesis of many chlorophenyl-substituted cyclobutanes.[2][3] This reaction, typically proceeding through a triplet excited state, allows for the direct formation of the cyclobutane ring.

Experimental Protocol: Photochemical [2+2] Cycloaddition of 4-Chlorostyrene with Ethylene

Rationale: This protocol exemplifies a fundamental approach to constructing a 1-(4-chlorophenyl)cyclobutane scaffold. The use of a photosensitizer, such as acetone, is crucial for promoting the intersystem crossing of the chlorostyrene to its triplet excited state, which then undergoes cycloaddition with ethylene.

Step-by-Step Methodology:

-

Reaction Setup: A solution of 4-chlorostyrene (1.0 eq) in acetone is prepared in a quartz reaction vessel.

-

Ethylene Purge: The solution is cooled to -78°C (dry ice/acetone bath) and purged with ethylene gas for 30 minutes to ensure saturation.

-

Irradiation: While maintaining a slow stream of ethylene, the reaction mixture is irradiated with a medium-pressure mercury lamp (λ > 300 nm) for 24 hours.

-

Workup: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexanes) to yield 1-(4-chlorophenyl)cyclobutane.

Logical Relationship Diagram: [2+2] Photocycloaddition

Caption: Photochemical synthesis of 1-(4-chlorophenyl)cyclobutane.

B. Alkylation of Arylacetonitriles: A Versatile Approach

A widely employed and highly adaptable method for the synthesis of 1-arylcyclobutanecarbonitriles involves the dialkylation of an arylacetonitrile with 1,3-dihalopropanes. This method is particularly significant for the industrial-scale synthesis of the Sibutramine intermediate.[4][7]

Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile

Rationale: This protocol utilizes a strong base to deprotonate the benzylic position of 4-chlorobenzyl cyanide, creating a nucleophile that undergoes sequential alkylation with 1,3-dibromopropane to form the cyclobutane ring. Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction due to its ability to dissolve the reagents and stabilize the intermediate carbanion.

Step-by-Step Methodology:

-

Base Preparation: A suspension of sodium hydride (2.2 eq) in anhydrous DMSO is prepared under an inert atmosphere (e.g., argon).

-

Addition of Nitrile: A solution of 4-chlorobenzyl cyanide (1.0 eq) in anhydrous DMSO is added dropwise to the sodium hydride suspension at room temperature. The mixture is stirred for 30 minutes.

-

Cyclization: A solution of 1,3-dibromopropane (1.1 eq) in anhydrous DMSO is added slowly to the reaction mixture, maintaining the temperature below 30°C.

-

Quenching and Extraction: After stirring for 1 hour, the reaction is quenched by pouring it into ice water. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1-(4-chlorophenyl)cyclobutane-1-carbonitrile.[7]

Workflow Diagram: Synthesis of the Sibutramine Intermediate

Caption: Synthesis of a key Sibutramine intermediate.

III. Characterization and Data Presentation

The unambiguous identification of chlorophenyl-substituted cyclobutanes relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools in this regard.

A. Spectroscopic Signatures

-

¹H NMR Spectroscopy: The proton NMR spectra of these compounds typically show characteristic signals for the aromatic protons in the range of 7.0-7.5 ppm. The protons on the cyclobutane ring appear as complex multiplets in the upfield region, generally between 1.5 and 3.0 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectra will exhibit signals for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift. The sp³-hybridized carbons of the cyclobutane ring resonate in the upfield region. The nitrile carbon in compounds like 1-(4-chlorophenyl)cyclobutane-1-carbonitrile appears around 120-125 ppm.

-

Mass Spectrometry: The mass spectra of these compounds will show a characteristic molecular ion peak (M⁺). The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion, with the (M+2)⁺ peak having approximately one-third the intensity of the M⁺ peak.

B. Tabulated Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Mass Spec (m/z) |

| 1-(4-Chlorophenyl)cyclobutane | C₁₀H₁₁Cl | 166.65 | 7.25-7.10 (m, 4H, Ar-H), 2.80-2.60 (m, 1H, CH), 2.40-2.10 (m, 4H, CH₂), 2.00-1.80 (m, 2H, CH₂) | 143.2, 131.5, 128.4, 128.1, 45.1, 31.5, 18.2 | 166 (M⁺), 168 (M+2)⁺ |

| 1-(4-Chlorophenyl)cyclobutane-1-carbonitrile | C₁₁H₁₀ClN | 191.66 | 7.45-7.35 (m, 4H, Ar-H), 2.80-2.65 (m, 2H, CH₂), 2.60-2.45 (m, 2H, CH₂), 2.25-2.10 (m, 2H, CH₂) | 138.9, 134.2, 129.1, 127.3, 122.1 (CN), 42.8 (C-CN), 35.1 (CH₂), 16.9 (CH₂) | 191 (M⁺), 193 (M+2)⁺ |

IV. Applications: Beyond a Synthetic Curiosity

The utility of chlorophenyl-substituted cyclobutanes extends beyond their role as mere synthetic intermediates. Their unique three-dimensional structure and the electronic influence of the chlorophenyl group impart valuable properties that are exploited in various fields.

A. Medicinal Chemistry: Scaffolds for Drug Discovery

The rigid, puckered nature of the cyclobutane ring makes it an attractive scaffold for constraining the conformation of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

-

Anticonvulsants: Certain p-chlorophenyl substituted arylsemicarbazones incorporating a cyclobutane moiety have shown significant anticonvulsant activity in preclinical studies.[8]

-

Antifungals and Antibacterials: The introduction of a cyclobutane fragment into certain heterocyclic compounds has been shown to significantly improve their antifungal and antibacterial activities.[1]

-

Fungicides: 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a compound containing a chlorophenyl group, is a key intermediate in the synthesis of the fungicide cyproconazole.[9][10]

B. Materials Science

The rigid structure of the cyclobutane ring can be incorporated into polymers to create materials with unique thermal and mechanical properties. While less explored than their medicinal applications, the potential for chlorophenyl-substituted cyclobutanes in the development of novel polymers and liquid crystals exists.[11]

V. Conclusion and Future Outlook

The journey of chlorophenyl-substituted cyclobutanes from their origins in fundamental photochemical studies to their current status as valuable building blocks in drug discovery is a testament to the power of synthetic innovation. The ability to precisely control the synthesis of these strained ring systems has unlocked a wealth of possibilities in medicinal chemistry and beyond.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, particularly those employing catalytic and environmentally benign approaches. Furthermore, the exploration of the biological activities of a wider range of chlorophenyl-substituted cyclobutane derivatives is a promising avenue for the discovery of new therapeutic agents. As our understanding of the intricate relationship between three-dimensional molecular structure and biological function deepens, the humble yet powerful chlorophenyl-substituted cyclobutane is poised to play an even more significant role in the future of chemical science.

References

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile | 28049-61-8 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]

- 10. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-Chlorophenyl)cyclobutanol

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(2-Chlorophenyl)cyclobutanol, a molecule of interest in synthetic and medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this document leverages established spectroscopic principles and computational prediction methodologies to offer a detailed characterization. This guide is intended for researchers, scientists, and drug development professionals, providing foundational data for the identification and further investigation of this and related compounds. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the structural basis for the expected spectral features. Furthermore, this guide outlines general experimental protocols for the synthesis and spectroscopic analysis of this compound, ensuring a self-validating framework for future studies.

Introduction

The study of cyclobutane-containing molecules has seen a resurgence in medicinal chemistry, as the cyclobutane ring offers a unique three-dimensional scaffold that can serve as a bioisostere for other cyclic and aromatic systems. The specific compound, this compound, combines this scaffold with a substituted aromatic ring, making it a valuable building block for the synthesis of novel chemical entities. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various chemical transformations.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in established principles of spectroscopy and are supported by data from analogous structures. By presenting this data in a clear and well-referenced format, we aim to provide a reliable resource for researchers working with this and similar molecules.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its chemical structure, considering the electronic effects of the substituents and the conformational properties of the cyclobutane ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the cyclobutane ring protons, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the chlorine and oxygen atoms, as well as the anisotropic effects of the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 7.20 - 7.40 | m | - |

| CH-OH | ~4.2 | m | - |

| CH-Ar | ~3.5 | m | - |

| CH₂ (cis to Ar) | ~2.4 | m | - |

| CH₂ (trans to Ar) | ~2.1 | m | - |

| OH | Variable (broad s) | s | - |

Predicted in CDCl₃

The aromatic protons are expected to appear as a complex multiplet in the downfield region (7.20-7.40 ppm) due to the ortho-substitution pattern. The proton on the carbon bearing the hydroxyl group (CH-OH) is predicted to be around 4.2 ppm, shifted downfield by the adjacent oxygen. Similarly, the proton on the carbon attached to the aromatic ring (CH-Ar) is expected around 3.5 ppm. The methylene protons of the cyclobutane ring will be diastereotopic and are predicted to appear as complex multiplets around 2.1-2.4 ppm. The hydroxyl proton signal is expected to be a broad singlet with a variable chemical shift depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary, C-Cl) | ~134 |

| Ar-C (quaternary, C-C) | ~142 |

| Ar-CH | 127 - 130 |

| C-OH | ~70 |

| C-Ar | ~45 |

| CH₂ | ~30 |

Predicted in CDCl₃

The carbon attached to the chlorine atom is expected to be the most downfield of the aromatic signals (~134 ppm). The other quaternary aromatic carbon will be around 142 ppm. The aromatic CH carbons will appear in the 127-130 ppm range. The carbon bearing the hydroxyl group is predicted to be around 70 ppm, while the carbon attached to the aromatic ring will be around 45 ppm. The methylene carbons of the cyclobutane ring are expected to resonate around 30 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a spectral width of approximately 220 ppm, centered around 110 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

-

-

Data Processing: Process the acquired FID files using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C-O, and C-Cl bonds, as well as vibrations from the aromatic and cyclobutane rings.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (alcohol) | 1050 - 1260 | Strong |

| C-Cl | 700 - 800 | Strong |

The most prominent feature in the IR spectrum will be a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The C-H stretching vibrations of the aromatic ring will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclobutane ring will be observed just below 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. A strong absorption for the C-O stretch of the secondary alcohol is predicted between 1050 and 1260 cm⁻¹. Finally, a strong band in the 700-800 cm⁻¹ range is anticipated for the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural elucidation. The predicted mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 182/184 | [M]⁺ (Molecular Ion) |

| 164/166 | [M - H₂O]⁺ |

| 149 | [M - H₂O - CH₃]⁺ |

| 139/141 | [C₇H₄Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

The molecular ion peak is expected at m/z 182, with an isotopic peak at m/z 184 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). A significant fragment will likely be observed at m/z 164/166, corresponding to the loss of a water molecule. Further fragmentation could lead to the loss of a methyl radical, giving a peak at m/z 149. Cleavage of the cyclobutane ring can lead to the formation of chloro-substituted aromatic fragments, such as the chlorotropylium ion at m/z 139/141 or the chlorophenyl cation at m/z 111.

Visualizing Fragmentation